molecular formula C6H9N2O7P B12797842 Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate CAS No. 14186-00-6

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate

Katalognummer: B12797842
CAS-Nummer: 14186-00-6
Molekulargewicht: 252.12 g/mol
InChI-Schlüssel: HVRCJMKUAYWIKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate is a chemical compound with the molecular formula C6H9N2O7P. It is known for its unique structure, which includes a pyrimidine ring with three oxo groups and a phosphate ester. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate typically involves the reaction of dialuric acid with dimethyl phosphorochloridate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction proceeds as follows:

    Dialuric acid: is dissolved in an appropriate solvent, such as dichloromethane.

    Dimethyl phosphorochloridate: is added dropwise to the solution while maintaining the temperature at around 0°C.

    Triethylamine: is added to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is stirred for several hours at room temperature.
  • The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to ensure high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The phosphate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the phosphate ester group.

Major Products Formed

    Oxidation: Higher oxidation state derivatives with additional oxo groups.

    Reduction: Hydroxylated derivatives.

    Substitution: Compounds with new functional groups replacing the phosphate ester.

Wissenschaftliche Forschungsanwendungen

Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include phosphorylation or dephosphorylation reactions, which are crucial in cellular signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl 2,4,6-trioxohexahydro-5-pyrimidinyl phosphate: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

This compound is unique due to its combination of a pyrimidine ring with a phosphate ester, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

14186-00-6

Molekularformel

C6H9N2O7P

Molekulargewicht

252.12 g/mol

IUPAC-Name

dimethyl (2,4,6-trioxo-1,3-diazinan-5-yl) phosphate

InChI

InChI=1S/C6H9N2O7P/c1-13-16(12,14-2)15-3-4(9)7-6(11)8-5(3)10/h3H,1-2H3,(H2,7,8,9,10,11)

InChI-Schlüssel

HVRCJMKUAYWIKC-UHFFFAOYSA-N

Kanonische SMILES

COP(=O)(OC)OC1C(=O)NC(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.